molecular formula C11H10N2O2 B13592478 1-(4-Methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

1-(4-Methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B13592478
M. Wt: 202.21 g/mol
InChI Key: LOXLTVYATSNHIS-UHFFFAOYSA-N
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Description

1-(4-Methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is an organic compound that features a pyridine ring substituted with a methoxy group at the 4-position and a nitrile group attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxypyridine with a suitable cyclobutane derivative under controlled conditions. For example, the Negishi coupling reaction between (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc chloride and 2-bromopyridine in the presence of a catalytic amount of Pd(PPh3)4 in THF under reflux for 20 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 1-(4-Hydroxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile.

    Reduction: Formation of 1-(4-Methoxypyridin-2-yl)-3-aminocyclobutane-1-carbonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile is unique due to its specific structural features, such as the combination of a methoxypyridine ring and a cyclobutane ring with a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1-(4-methoxypyridin-2-yl)-3-oxocyclobutane-1-carbonitrile

InChI

InChI=1S/C11H10N2O2/c1-15-9-2-3-13-10(4-9)11(7-12)5-8(14)6-11/h2-4H,5-6H2,1H3

InChI Key

LOXLTVYATSNHIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C2(CC(=O)C2)C#N

Origin of Product

United States

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